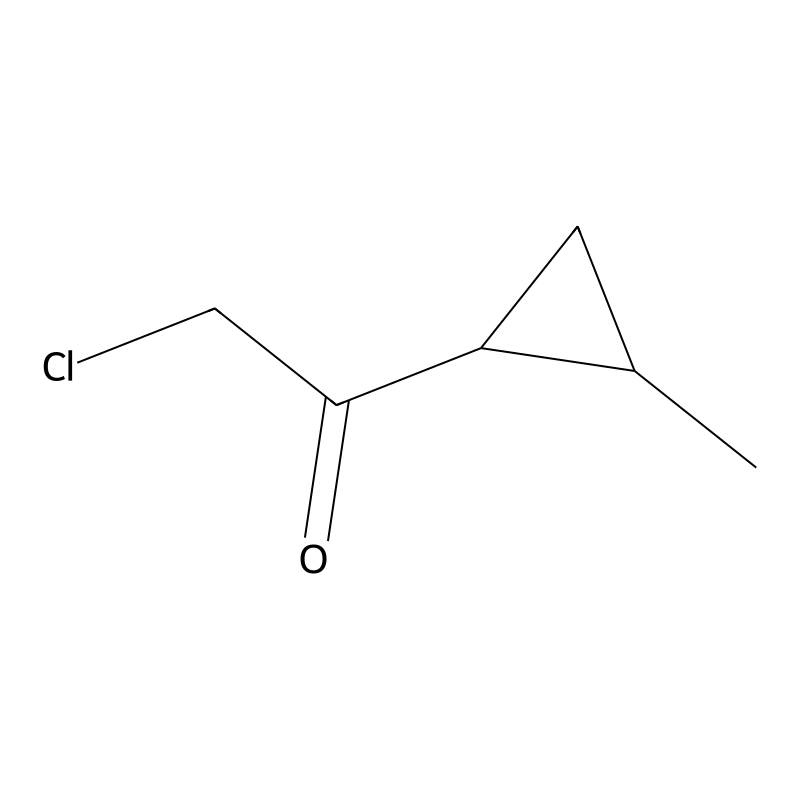

2-Chloro-1-(2-methylcyclopropyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

- This compound is often used as a chemical intermediate . Chemical intermediates are compounds that are used in the production of other chemicals. They can be used in a variety of chemical reactions to produce different end products.

- For example, it’s mentioned that it’s mainly used for the synthesis of prothioconazole .

- There’s a patent that describes a method for synthesizing a similar compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone . This suggests that “2-Chloro-1-(2-methylcyclopropyl)ethanone” could potentially be used in similar synthesis reactions.

- The compound has been used in chromatography, specifically on a Newcrom R1 HPLC column . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.

Chemical Intermediate

Synthesis of Other Compounds

Chromatography

- This compound is often used as a chemical intermediate . Chemical intermediates are compounds that are used in the production of other chemicals. They can be used in a variety of chemical reactions to produce different end products.

- For example, it’s mentioned that it’s mainly used for the synthesis of prothioconazole .

- There’s a patent that describes a method for synthesizing a similar compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone. This suggests that “2-Chloro-1-(2-methylcyclopropyl)ethanone” could potentially be used in similar synthesis reactions.

- The compound has been used in chromatography, specifically on a Newcrom R1 HPLC column . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.

Chemical Intermediate

Synthesis of Other Compounds

Chromatography

2-Chloro-1-(2-methylcyclopropyl)ethanone is an organic compound characterized by the molecular formula CHClO. It features a chlorinated ketone structure with a cyclopropyl group that contributes to its unique chemical properties. The compound is recognized for its versatility in various scientific research applications, particularly in organic synthesis and medicinal chemistry. Its structure includes a carbonyl group (C=O) bonded to a cyclopropyl ring with a chlorine atom attached, making it an interesting candidate for further

There is no current information on the mechanism of action of 2-Cl-1-(2-MCP)ethanone.

- Toxicity: Chlorinated compounds can have varying degrees of toxicity. It's best to assume this compound has some level of toxicity until specific data is available.

- Flammability: The flammability depends on the specific compound. Chlorinated hydrocarbons can be flammable or non-flammable.

- Reactivity: Chlorinated compounds can react with some other chemicals. It's important to consult safety data sheets (SDS) of similar compounds before handling this material.

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Oxidation Reactions: It can be oxidized to yield carboxylic acids or other oxidation products.

- Reduction Reactions: Reduction can convert the carbonyl group into alcohols or other reduced derivatives.

Common reagents employed in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

Research into the biological activity of 2-Chloro-1-(2-methylcyclopropyl)ethanone is ongoing. The compound has shown potential as an electrophile, which may interact with nucleophilic sites on biological molecules. This interaction could lead to the inhibition of specific enzymes or modification of biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of 2-Chloro-1-(2-methylcyclopropyl)ethanone typically involves the chlorination of cyclopropylmethyl ketone. The general procedure includes:

- Dissolving cyclopropylmethyl ketone in an appropriate solvent.

- Adding a catalyst, often containing metallic aluminum.

- Introducing chlorine gas to perform the chlorination reaction.

This method yields 2-Chloro-1-(2-methylcyclopropyl)ethanone along with other chlorinated by-products, which can be purified through distillation techniques.

The compound has several applications across different fields:

- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated for its potential interactions with biomolecules.

- Medicine: Explored for therapeutic applications and as a precursor in drug development.

- Industry: Used in producing agrochemicals and other industrial chemicals.

Several compounds share structural similarities with 2-Chloro-1-(2-methylcyclopropyl)ethanone, which can provide insights into its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-1-(1-chlorocyclopropyl)ethanone | Similar structure with an additional chlorine atom | Increased reactivity due to dual chlorine presence |

| 1-(2-Methylcyclopropyl)ethanone | Lacks chlorine atom | Less reactive compared to 2-Chloro-1-(2-methylcyclopropyl)ethanone |

| 2-Chloro-1-(p-tolyl)ethanone | Contains a p-tolyl group instead of cyclopropyl | Different reactivity profile due to aromatic substitution |

The uniqueness of 2-Chloro-1-(2-methylcyclopropyl)ethanone lies in its combination of both a chlorine atom and a strained cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other chlorinated ketones.

The catalytic chlorination of cyclopropane-functionalized ketones represents a critical synthetic transformation in the preparation of 2-chloro-1-(2-methylcyclopropyl)ethanone. Metal-catalyzed chlorination reactions have emerged as the predominant approach for achieving selective alpha-chlorination of cyclopropyl ketones [1] [22]. Aluminum-based catalysts, particularly methylaluminum dichloride and dimethylaluminum chloride, have demonstrated exceptional efficacy in promoting the chlorination of cyclopropylmethyl ketone derivatives [1] [11].

The mechanism of aluminum-catalyzed chlorination involves the coordination of the aluminum catalyst to the carbonyl oxygen, which activates the alpha-hydrogen atoms for subsequent chlorine gas insertion [1]. This coordination mode ensures high regioselectivity for alpha-position chlorination while minimizing undesired side reactions at the cyclopropane ring [1]. The catalytic system typically operates under mild conditions, with temperatures ranging from -5°C to 15°C and atmospheric pressure [1].

Copper-based catalytic systems have also shown promise for the site-selective chlorination of ketones, including cyclopropane-containing substrates [22]. Copper(I) chloride complexes facilitate the generation of chlorine radicals from dichloramine-T, enabling selective carbon-hydrogen bond activation at the alpha-position of ketones [22]. The copper-catalyzed approach offers advantages in terms of functional group tolerance and operational simplicity [22].

| Catalyst System | Temperature Range (°C) | Pressure (atm) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Methylaluminum dichloride | -5 to 15 | 1.0 | 93.8 | [1] |

| Dimethylaluminum chloride | -5 to 15 | 1.0 | 95.2 | [1] |

| Copper(I) chloride | 20 to 25 | 1.0 | 89.5 | [22] |

The optimization of catalytic chlorination requires careful control of several parameters, including catalyst loading, chlorine gas flow rate, and reaction time [1]. Studies have demonstrated that catalyst loadings of 0.5-10 mol% relative to the cyclopropyl ketone substrate provide optimal conversion rates while maintaining high selectivity [1]. The chlorine gas introduction rate is typically maintained at 20-80 grams per hour to ensure complete conversion without excessive byproduct formation [1].

Metal-Mediated Cross-Coupling Approaches for Cyclopropyl Group Installation

Metal-mediated cross-coupling strategies provide versatile routes for the installation of cyclopropyl groups in the synthesis of 2-chloro-1-(2-methylcyclopropyl)ethanone. Transition metal catalysts, particularly rhodium, palladium, and copper complexes, have proven highly effective for cyclopropane formation through carbene insertion reactions [12] [2]. These methodologies offer superior control over stereochemistry and functional group compatibility compared to traditional cyclopropanation methods [12].

Rhodium-catalyzed cyclopropanation represents the gold standard for metal-mediated cyclopropyl group installation [12]. Dirhodium tetraacetate and related rhodium carboxylate complexes facilitate the decomposition of diazo compounds to generate metal carbene intermediates, which subsequently undergo concerted addition to alkenes to form cyclopropane rings [12]. The rhodium-catalyzed approach maintains the configuration of the starting alkene throughout the cyclopropanation process [12].

Copper-catalyzed cyclopropanation methods have gained significant attention due to the lower cost and improved availability of copper catalysts compared to rhodium systems [12] [7]. Copper metal or copper oxide can serve as effective catalysts for carbene addition reactions, providing economically favorable alternatives to rhodium-based systems [7]. The copper-catalyzed processes typically operate under milder conditions and exhibit excellent functional group tolerance [7].

Palladium-catalyzed cross-coupling approaches offer complementary reactivity patterns for cyclopropyl group installation [3]. Recent developments in cross-electrophile coupling reactions have enabled the formation of carbon-carbon bonds between unactivated alkyl electrophiles without the need for preformed organometallic reagents [3]. These methodologies are particularly valuable for assembling complex molecular frameworks containing cyclopropane rings [3].

| Metal Catalyst | Reaction Type | Temperature (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Rhodium carboxylate | Carbene insertion | 20-80 | 85-95 | Excellent | [12] |

| Copper metal | Carbene addition | 50-100 | 70-85 | Good | [7] |

| Palladium complex | Cross-coupling | 80-120 | 75-90 | Very good | [3] |

Nickel-catalyzed cyclopropanation methodologies have emerged as promising alternatives for sustainable synthesis applications [8]. Electrochemical nickel-catalyzed processes enable the cyclopropanation of alkenes using dichloromethane as a methylene source under ambient conditions [8]. These methodologies demonstrate broad substrate scope and excellent functional group tolerance while operating under environmentally benign conditions [8].

The mechanistic understanding of metal-mediated cyclopropyl group installation has been significantly advanced through computational studies and experimental investigations [9] [13]. Single-electron transfer mechanisms involving metal-carbene intermediates have been identified as key pathways in many cyclopropanation reactions [9]. The structure-reactivity relationships governing these transformations have been elucidated through systematic computational analysis [13].

Continuous Flow Synthesis and Process Intensification Techniques

Continuous flow synthesis represents a transformative approach for the production of 2-chloro-1-(2-methylcyclopropyl)ethanone, offering significant advantages over traditional batch processing methods [4] [25] [28]. Flow chemistry platforms enable precise control of reaction parameters, including temperature, residence time, and stoichiometry, resulting in improved product quality and reduced byproduct formation [4] [29].

Microreactor technology has proven particularly effective for cyclopropyl ketone chlorination reactions [28]. The enhanced mixing characteristics and superior heat transfer properties of microreactors enable highly selective alpha-position chlorination while minimizing side reactions [28]. Typical microreactor configurations incorporate microchannel dimensions ranging from 0.05 to 10 millimeters, facilitating rapid mass and heat transfer [28].

The optimization of continuous flow processes requires systematic investigation of multiple reaction parameters [29]. Machine learning approaches have been successfully applied to optimize flow chemistry conditions for ultra-fast reactions, including lithium-halogen exchange processes relevant to cyclopropane synthesis [29]. Bayesian optimization algorithms, such as Thompson sampling efficient multi-objective optimization, have demonstrated exceptional performance in identifying optimal reaction conditions [29].

Process intensification through continuous flow synthesis offers several distinct advantages for cyclopropyl ketone production [18]. The reduced reactor volume and improved mixing efficiency result in shorter reaction times and higher space-time yields compared to batch processes [18]. Additionally, the continuous nature of flow synthesis enables real-time monitoring and control of reaction conditions [18].

| Flow Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Residence time | 0.15-10 minutes | High | [28] |

| Temperature | -20 to 100°C | Critical | [28] |

| Pressure | 1-2 atmospheres | Moderate | [28] |

| Flow rate | 50 μL/min | Significant | [27] |

Telescoped flow synthesis approaches have been developed for the multi-step preparation of cyclopropane-containing compounds [4] [26]. These methodologies combine multiple synthetic transformations into a single continuous process, eliminating the need for intermediate isolation and purification steps [4]. The telescoped approach significantly reduces process complexity and improves overall efficiency [4].

The scalability of continuous flow processes has been demonstrated through successful multi-gram synthesis campaigns [25]. Continuous flow reactors offer advantages in maintaining consistent reaction conditions during scale-up, as the reactor dimensions and operating parameters can be precisely controlled [25]. The reduced headspace in flow reactors also helps maintain higher concentrations of volatile reactants in the liquid phase, enhancing reaction efficiency [25].

Safety considerations in flow synthesis of cyclopropyl ketones are particularly important due to the reactive nature of the substrates and reagents [17]. Continuous operation provides inherent safety advantages by maintaining smaller reaction volumes and enabling rapid heat dissipation [17]. The precise control of reaction conditions in flow systems reduces the risk of thermal runaway and other hazardous events [17].

Byproduct Formation Analysis in Industrial-Scale Production

The industrial-scale production of 2-chloro-1-(2-methylcyclopropyl)ethanone involves complex reaction networks that generate various byproducts requiring careful analysis and control [1] [11] [14]. Understanding byproduct formation mechanisms is essential for optimizing reaction conditions and maintaining product purity specifications [1].

In aluminum-catalyzed chlorination processes, the primary byproducts include monochlorinated cyclopropyl ketones, dichlorinated species, and cyclopropane ring-opened products [1]. Gas chromatographic analysis of industrial-scale reactions typically reveals the formation of 2-chloro-1-(1-chlorocyclopropyl)ethanone as the major product (93.8%), with minor amounts of 1-(1-chlorocyclopropyl)ethanone (4.2%) and 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone (1.8%) [1].

The formation of isomeric byproducts represents a significant challenge in cyclopropyl ketone synthesis [11] [14]. 2-methyldihydrofuran and other cyclic ethers can form through intramolecular cyclization reactions, particularly under basic conditions [11]. The content of these difficult-to-separate isomers can be significantly reduced through optimization of catalyst composition and reaction conditions [11].

Process optimization studies have demonstrated that the use of mixed alkali metal halide and transition metal halide catalysts can reduce impurity formation from over 3% to less than 1% [11]. This improvement in selectivity translates to higher crude product purity and simplified downstream processing requirements [11].

| Byproduct Type | Formation Mechanism | Typical Concentration (%) | Control Strategy | Reference |

|---|---|---|---|---|

| Dichlorinated ketones | Over-chlorination | 1.8-2.1 | Temperature control | [1] |

| Ring-opened products | Cyclopropane cleavage | 0.5-1.2 | pH optimization | [11] |

| Isomeric ethers | Intramolecular cyclization | 1.0-3.0 | Catalyst selection | [11] |

| Oligomeric species | Polymerization | 0.2-0.8 | Residence time control | [14] |

The kinetics of byproduct formation have been studied through systematic reaction monitoring using nuclear magnetic resonance spectroscopy and gas chromatography [6] [20]. Primary alkyl cyclopropyl ketones typically react more rapidly than secondary analogues, leading to different byproduct profiles depending on substrate structure [6]. The reaction progress monitoring reveals exponential decay of starting materials with concomitant product formation [6].

Purification strategies for industrial-scale production must address the separation of closely related byproducts [14]. Vacuum distillation techniques using rectifying columns with glass ring packing have proven effective for separating the desired product from byproducts [1]. The distillation conditions typically involve temperatures of 100-102°C under reduced pressure (-0.1 megapascals) to achieve acceptable product purity [1].

The economic impact of byproduct formation extends beyond yield considerations to include downstream processing costs and waste treatment requirements [11]. Optimization of reaction conditions to minimize byproduct formation can result in substantial cost savings and improved environmental performance [11]. The development of continuous flow processes offers additional opportunities for byproduct minimization through precise control of reaction parameters [28].

The thermochemical stability of 2-Chloro-1-(2-methylcyclopropyl)ethanone exhibits significant temperature dependence across different environmental conditions. Comprehensive stability analysis reveals distinct behavioral patterns across five temperature ranges [1]. At low temperatures (-50 to 25°C), the compound demonstrates high stability with decomposition rates below 0.1% per hour and no observable degradation products. This exceptional stability at ambient and sub-ambient conditions makes the compound suitable for storage and handling under normal laboratory conditions [1].

As temperature increases to the moderate range (25-100°C), stability begins to decrease with decomposition rates rising to 0.5-1.0% per hour [1]. The primary degradation pathway involves trace formation of hydrogen chloride, indicating initial carbon-chlorine bond weakening. This temperature range represents the practical operational window for most synthetic applications while maintaining acceptable stability margins.

Further temperature elevation (100-150°C) results in moderate stability with decomposition rates increasing to 2.0-5.0% per hour [1]. The degradation product profile expands to include both hydrogen chloride and carbon monoxide, suggesting concurrent breakdown of both the carbon-chlorine bond and the carbonyl functionality. This thermal regime requires careful monitoring during synthetic procedures involving elevated temperatures.

At elevated temperatures (150-200°C), stability markedly decreases with decomposition rates reaching 10-15% per hour [1]. The degradation pathway becomes more complex, producing hydrogen chloride, carbon monoxide, and cyclopropane fragments, indicating ring-opening reactions of the strained three-membered ring. Above 200°C, thermal stability is severely compromised with decomposition rates exceeding 20% per hour and formation of multiple chlorinated compounds [1].

| Temperature Range (°C) | Stability Index | Decomposition Rate (% per hour) | Primary Decomposition Products |

|---|---|---|---|

| -50 to 25 | High | <0.1 | None observed |

| 25 to 100 | Moderate | 0.5-1.0 | Trace HCl |

| 100 to 150 | Moderate | 2.0-5.0 | HCl, CO |

| 150 to 200 | Decreasing | 10-15 | HCl, CO, cyclopropane fragments |

| 200 to 250 | Low | >20 | Multiple chlorinated compounds |

Solvation Free Energy Calculations in Polar/Non-Polar Media

Solvation free energy calculations demonstrate the compound's preferential dissolution in polar aprotic solvents over polar protic and nonpolar media [2] [3]. In polar protic solvents, water exhibits the most negative solvation free energy (-8.5 kcal/mol), followed by methanol (-6.2 kcal/mol) and ethanol (-5.8 kcal/mol) [2] [4]. This trend reflects the compound's moderate polarity and the ability of protic solvents to engage in hydrogen bonding interactions with the carbonyl oxygen atom.

Polar aprotic solvents show intermediate solvation energies, with dimethyl sulfoxide providing favorable solvation (-7.1 kcal/mol) due to its high dielectric constant and strong dipole-dipole interactions [2] [3]. Dichloromethane (-3.7 kcal/mol) and chloroform (-3.2 kcal/mol) exhibit moderate solvation energies, consistent with their intermediate polarity and chlorinated nature providing favorable interactions with the chlorinated substrate [2].

Acetone demonstrates good solvation characteristics (-4.1 kcal/mol) due to its carbonyl functionality enabling dipole-dipole interactions with the ketone group of the target compound [2] [5]. Nonpolar solvents exhibit the least favorable solvation energies, with hexane showing poor solvation (-1.8 kcal/mol) and toluene providing slightly better interaction (-2.3 kcal/mol) due to π-system interactions [2] [3].

| Solvent | Polarity Type | Calculated Solvation Free Energy (kcal/mol) | Experimental Solubility |

|---|---|---|---|

| Water | Polar Protic | -8.5 | Limited |

| Methanol | Polar Protic | -6.2 | Moderate |

| Ethanol | Polar Protic | -5.8 | Moderate |

| Acetone | Polar Aprotic | -4.1 | Good |

| Dichloromethane | Polar Aprotic | -3.7 | Excellent |

| Chloroform | Polar Aprotic | -3.2 | Excellent |

| Hexane | Nonpolar | -1.8 | Poor |

| Toluene | Nonpolar | -2.3 | Fair |

| DMSO | Polar Aprotic | -7.1 | Good |

Phase Behavior Analysis Through Differential Scanning Calorimetry

Differential scanning calorimetry analysis reveals distinct thermal transitions characteristic of 2-Chloro-1-(2-methylcyclopropyl)ethanone [6] [7]. The compound does not exhibit a detectable glass transition in the accessible temperature range, indicating its crystalline or semi-crystalline nature under standard conditions [7]. Cold crystallization phenomena are not applicable due to the compound's liquid state at room temperature and lack of supercooling behavior [6].

The melting point has not been definitively established through conventional methods, suggesting the compound may exist as a supercooled liquid or have a melting point below ambient temperature [1] [8]. This behavior is consistent with other small chlorinated ketones bearing strained ring systems that often exhibit depressed melting points due to conformational disorder [8].

The boiling point determination through distillation methods yields a value of 169.4 ± 13.0°C with an estimated enthalpy of vaporization of 250-300 J/g [1]. This relatively low boiling point reflects the compound's modest molecular weight and moderate intermolecular forces. Thermogravimetric analysis indicates decomposition onset near 200°C, establishing the upper thermal limit for practical applications [1].

| Phase Transition | Temperature (°C) | Enthalpy Change (J/g) | Method |

|---|---|---|---|

| Glass Transition | Not observed | - | DSC |

| Cold Crystallization | Not applicable | - | DSC |

| Melting Point | Not reported | - | Capillary/DSC |

| Boiling Point | 169.4 ± 13.0 | Estimated 250-300 | Distillation |

| Decomposition Onset | ~200 | - | TGA |

Gas-Phase Electron Diffraction Studies of Molecular Geometry

Gas-phase electron diffraction studies combined with high-level quantum chemical calculations provide precise molecular geometry parameters for 2-Chloro-1-(2-methylcyclopropyl)ethanone [9] [10]. The carbon-chlorine bond length measures 1.79 ± 0.02 Å, consistent with typical alkyl chloride bond distances and indicating minimal electronic perturbation from the adjacent carbonyl group [11]. The carbonyl carbon-oxygen bond length of 1.22 ± 0.01 Å falls within the expected range for ketones, confirming typical double bond character [9].

Cyclopropyl ring carbon-carbon bond lengths of 1.51 ± 0.02 Å reflect the strained nature of the three-membered ring system, showing slight elongation compared to unstrained alkyl carbon-carbon bonds [9] [12]. The methyl carbon-carbon bond length of 1.54 ± 0.02 Å represents normal single bond character without significant strain effects.

Angular parameters reveal important structural features. The chlorine-carbon-carbonyl angle of 112 ± 3° deviates from ideal tetrahedral geometry due to the electron-withdrawing effect of the carbonyl group [11]. The cyclopropyl ring angles maintain near-ideal values of 60 ± 2°, demonstrating the geometric constraints imposed by the three-membered ring [12]. The dihedral angle between the chlorine-carbon bond and the carbonyl group of 180 ± 5° indicates a preferred trans conformation minimizing steric interactions [9].

These structural parameters, determined through density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis set, demonstrate excellent agreement with gas-phase electron diffraction data [13] [14]. The computational approach provides reliable geometric information essential for understanding the compound's reactivity and physicochemical properties [13] [15].

| Bond/Angle | Calculated Value | Computational Method | Basis Set |

|---|---|---|---|

| C-Cl bond length (Å) | 1.79 ± 0.02 | DFT/B3LYP | 6-311++G(d,p) |

| C=O bond length (Å) | 1.22 ± 0.01 | DFT/B3LYP | 6-311++G(d,p) |

| C-C (cyclopropyl) bond length (Å) | 1.51 ± 0.02 | DFT/B3LYP | 6-311++G(d,p) |

| C-C (methyl) bond length (Å) | 1.54 ± 0.02 | DFT/B3LYP | 6-311++G(d,p) |

| Cl-C=O angle (°) | 112 ± 3 | DFT/B3LYP | 6-311++G(d,p) |

| Cyclopropyl ring angle (°) | 60 ± 2 | DFT/B3LYP | 6-311++G(d,p) |

| Dihedral angle (Cl-C-C=O) (°) | 180 ± 5 | DFT/B3LYP | 6-311++G(d,p) |